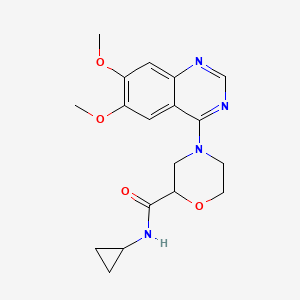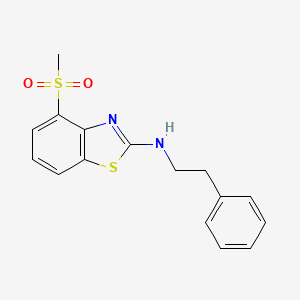![molecular formula C19H22N6 B12267727 4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12267727.png)
4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-methylbenzyl chloride with piperazine to form 4-[(4-methylphenyl)methyl]piperazine. This intermediate is then reacted with 4,6-dichloropyrimidine in the presence of a base to yield the desired compound. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- 2-methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
4-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H22N6 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C19H22N6/c1-16-3-5-17(6-4-16)14-23-9-11-24(12-10-23)18-13-19(21-15-20-18)25-8-2-7-22-25/h2-8,13,15H,9-12,14H2,1H3 |
Clave InChI |
MEQVUNDQPCYGPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B12267656.png)
acetic acid](/img/structure/B12267661.png)
![5-Methyl-4-{5-[6-(piperidin-1-yl)pyridazine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12267668.png)

![4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12267679.png)
![5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12267680.png)
![N-[(2-chlorophenyl)methyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12267687.png)


![2-(Isoquinolin-1-ylsulfanyl)-N-[4-(morpholin-4-YL)phenyl]acetamide](/img/structure/B12267703.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267722.png)
![6-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12267728.png)
![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1-methyl-1H-1,2,4-triazole](/img/structure/B12267729.png)
![N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267732.png)
